Phosphorotrithious acid

Description

Phosphorotrithious acid, specifically its tributyl ester derivative (commonly known as Merphos), is an organophosphorus compound with the molecular formula C₁₂H₂₇PS₃ and a molecular weight of 298.5 g/mol . Its IUPAC name is tributyl phosphorotrithioite, and it is characterized by a central phosphorus atom bonded to three sulfur atoms and three butyl groups. The compound has a CAS registry number of 150-50-5 and is primarily used in industrial applications, including as a pesticide intermediate and vulcanization accelerator .

Key properties include:

- Monoisotopic mass: 298.101250 g/mol .

- Thermal stability: Limited data exist, but related sulfur-containing phosphorus compounds exhibit moderate stability up to 385–395 K .

- Chemical reactivity: The sulfur atoms in the phosphorotrithioite structure enhance its nucleophilic character, making it reactive toward electrophiles like alkyl halides .

Properties

CAS No. |

25758-77-4 |

|---|---|

Molecular Formula |

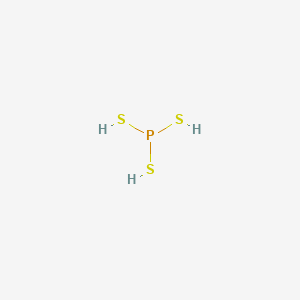

H3PS3 |

Molecular Weight |

130.2 g/mol |

IUPAC Name |

phosphorotrithious acid |

InChI |

InChI=1S/H3PS3/c2-1(3)4/h2-4H |

InChI Key |

OBSCFZZYDILIJH-UHFFFAOYSA-N |

Canonical SMILES |

P(S)(S)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphorotrithious acid can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with hydrogen sulfide under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out at low temperatures to ensure the stability of the product.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where phosphorus trichloride and hydrogen sulfide are continuously fed into the system. The reaction is carefully monitored to maintain optimal conditions, and the product is purified through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions: Phosphorotrithious acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: When exposed to oxidizing agents such as hydrogen peroxide, this compound can be converted into phosphorotrithious oxide.

Reduction: The compound can be reduced using reducing agents like sodium borohydride, leading to the formation of phosphorotrithious hydride.

Substitution: In the presence of halogens, this compound can undergo substitution reactions, replacing one or more sulfur atoms with halogen atoms.

Major Products Formed: The major products formed from these reactions include phosphorotrithious oxide, phosphorotrithious hydride, and various halogenated derivatives.

Scientific Research Applications

Phosphorotrithious acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential role in biological systems, particularly in the regulation of enzymatic activities.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving oxidative stress.

Industry: this compound is used in the production of specialty chemicals and as an additive in lubricants and polymers.

Mechanism of Action

The mechanism by which phosphorotrithious acid exerts its effects involves the interaction with molecular targets such as enzymes and proteins. The compound can modulate the activity of these targets by altering their structure and function. The pathways involved include redox reactions and the formation of covalent bonds with specific amino acid residues.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key Observations :

- Sulfur substitution : this compound has three sulfur atoms directly bonded to phosphorus, whereas phosphorothioic and phosphorodithioic acids have fewer sulfur atoms (1 and 2, respectively) .

- Ester vs. acid : Unlike the free acids (H₃PO₃S, H₃PO₂S₂), this compound is an ester , which reduces its acidity but enhances its solubility in organic solvents .

Key Observations :

Thermal and Physical Properties

Key Observations :

- Thermal decomposition: this compound’s stability is comparable to other organophosphorus esters but lower than phosphoric acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.